(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955056
InChI: InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H
SMILES:
Molecular Formula: C10H12ClFN4
Molecular Weight: 242.68 g/mol

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

CAS No.:

Cat. No.: VC17955056

Molecular Formula: C10H12ClFN4

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride -

Specification

Molecular Formula C10H12ClFN4
Molecular Weight 242.68 g/mol
IUPAC Name 1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H
Standard InChI Key KSTUXVLXCHWSGC-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring as its central scaffold, with a 4-fluoro-pyrazolyl substituent at the 6-position and a stereospecific ethanamine group at the 3-position. The (S)-configuration of the ethanamine moiety is critical for chiral recognition in biological systems, influencing binding affinity and metabolic stability. The fluorine atom at the pyrazole’s 4-position introduces electron-withdrawing effects, modulating the compound’s electronic properties and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H12ClFN4\text{C}_{10}\text{H}_{12}\text{ClFN}_4
Molecular Weight242.68 g/mol
IUPAC Name(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine hydrochloride
SMILESCC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl
InChI KeyKSTUXVLXCHWSGC-FJXQXJEOSA-N

Stereochemical Considerations

The (S)-enantiomer’s configuration is preserved through chiral resolution techniques, such as asymmetric hydrogenation or chiral auxiliary-mediated synthesis. Enantiomeric purity (>98%) is typically confirmed via chiral HPLC, ensuring consistency in research applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step process:

  • Pyrazole Ring Formation: Reacting hydrazine with β-diketones or β-ketoesters under acidic conditions yields the pyrazole core.

  • Pyridine Substitution: Introducing the pyrazole onto the pyridine ring via nucleophilic substitution, often facilitated by strong bases like sodium hydride.

  • Fluorination: Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide installs the 4-fluoro group.

  • Chiral Resolution: The (S)-configuration is achieved through chiral catalysts or resolving agents, followed by hydrochloride salt formation with HCl .

Industrial Optimization

Large-scale production employs continuous flow reactors and automated purification systems to enhance yield and purity. Process intensification strategies reduce racemization risks, ensuring cost-effective manufacturing.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate in acidic media generates oxo derivatives, altering the compound’s electronic profile.

  • Reduction: Lithium aluminum hydride reduces the amine group, producing secondary amines with modified biological activity.

Nucleophilic Substitution

The 4-fluoro group undergoes substitution with nucleophiles (e.g., amines, thiols) in dimethylformamide, yielding analogs with varied pharmacokinetic properties.

Comparative Analysis with Structural Analogs

Pyridine-Pyrazole Hybrids

Comparisons with non-fluorinated analogs reveal that the 4-fluoro group enhances metabolic stability and binding affinity. For instance, replacing fluorine with hydrogen reduces half-life in hepatic microsomal assays by 40%.

Stereoisomer Contrasts

The (R)-enantiomer of related compounds shows diminished kinase inhibitory activity compared to the (S)-form, underscoring the importance of chiral resolution in drug development .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

As Pralsetinib Impurity 3 HCl, this compound is critical in quality control for kinase inhibitor formulations. Its presence in APIs (Active Pharmaceutical Ingredients) is monitored to ensure compliance with regulatory thresholds .

Biochemical Probes

The compound serves as a scaffold for developing probes targeting enzymatic active sites, facilitating mechanistic studies in cancer biology.

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